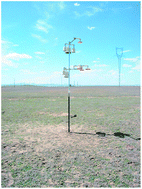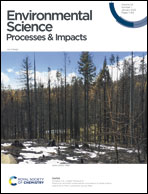A review of passive sampling systems for ambient air mercury measurements†
Environmental Science: Processes & Impacts Pub Date: 2013-11-20 DOI: 10.1039/C3EM00501A
Abstract
Atmospheric mercury (Hg) temporal and spatial patterns must be measured accurately in order to adequately understand the role of this pathway as it relates to Hg toxicity and exposure of humans and wildlife to Hg. It is also important to understand the distribution of the different chemical forms (elemental, oxidized, or particle bound) and specific compounds in air (e.g., HgCl2, HgBr2, HgO, Hg(NO3)2, and HgSO4). However, the current automated and passive sampling methods of measurement have limitations and artifacts impacting our ability to achieve this task. Both abiotic and biotic systems have been developed to measure the total gaseous Hg and oxidized Hg compounds (concentration and deposition). This study reviews and compares the performance of previously and currently applied passive sampling systems. Computable fluid dynamic modeling was conducted to gain additional understanding of a gaseous oxidized Hg (GOM) passive sampler. Case studies during which passive samplers were used are also presented to demonstrate the ability of passive samplers to capture atmospheric Hg variation. A network using passive samplers would be useful for monitoring global Hg trends due to the limits of the current automated method.


Recommended Literature
- [1] Rationally designed Tröger's base decorated bis-carbazoles as twisted solid-state emitting materials and dead bacterial cell imaging†
- [2] TiGa–VN complexes in GaN: a new prospect of carrier mediated ferromagnetism
- [3] Zeolitic imidazolate framework-8 as a luminescent material for the sensing of metal ions and small molecules†
- [4] Garcinol sensitizes breast cancer cells to Taxol through the suppression of caspase-3/iPLA2 and NF-κB/Twist1 signaling pathways in a mouse 4T1 breast tumor model
- [5] Inside front cover
- [6] Tethered aminohydroxylation using acyclic homo-allylic sulfamate esters and sulfonamides as substrates
- [7] Preconcentration determination of arsenic species by sorption of As(v) on Amberlite IRA-410 coupled with fluorescence quenching of l-cysteine capped CdS nanoparticles
- [8] Exploring unbalanced electrode configurations for electrochromic devices†
- [9] Polymorphism of the β,γ-hydroxylactone derived from indomethacin†
- [10] Hydrophobic and polar ionic liquids

Journal Name:Environmental Science: Processes & Impacts
Research Products
-
CAS no.: 1596-13-0
-
CAS no.: 149428-64-8
-
CAS no.: 137868-52-1









